p38 MAPK-IN-1

Beschreibung

p38 MAPK-IN-1 (CAS: 1006378-90-0) is a novel, potent, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. It exhibits an IC50 value of 68 nM against p38 MAPK, demonstrating high selectivity and sustained inhibitory activity . Developed by MedChemExpress (MCE), this compound displays favorable pharmacokinetic properties, including low clearance (2.7 mL/min/kg) and good oral bioavailability (Cmax = 5.3 μM at 10 mg/kg in rats) .

Eigenschaften

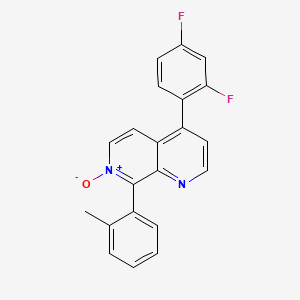

IUPAC Name |

4-(2,4-difluorophenyl)-8-(2-methylphenyl)-7-oxido-1,7-naphthyridin-7-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O/c1-13-4-2-3-5-15(13)21-20-18(9-11-25(21)26)16(8-10-24-20)17-7-6-14(22)12-19(17)23/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZQSLWNMVTKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=[N+](C=CC3=C(C=CN=C32)C4=C(C=C(C=C4)F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of p38 MAPK-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of p38 MAPK-IN-1 involves scaling up the laboratory synthesis protocols to larger volumes while ensuring consistency and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Arten von Reaktionen

p38 MAPK-IN-1 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Einführung von Sauerstoffatomen in das Molekül, häufig unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Entfernung von Sauerstoffatomen oder Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Austausch einer funktionellen Gruppe gegen eine andere, häufig durch nucleophile oder elektrophile Reagenzien erleichtert.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von p38 MAPK-IN-1 verwendet werden, umfassen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Katalysatoren: Palladium auf Kohlenstoff, Platinoxid.

Lösungsmittel: Dimethylsulfoxid, Acetonitril, Methanol.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise Derivate von p38 MAPK-IN-1 mit modifizierten funktionellen Gruppen. Diese Derivate können unterschiedliche Grade an inhibitorischer Aktivität gegenüber p38 MAPK aufweisen und wertvolle Erkenntnisse über Struktur-Wirkungs-Beziehungen liefern .

Wissenschaftliche Forschungsanwendungen

Cardiovascular Applications

Myocardial Reperfusion Injury

Research has demonstrated that p38 MAPK-IN-1 can significantly reduce myocardial reperfusion injury. In a murine model of ischemia/reperfusion, the use of SB 239063 (a specific p38 MAPK inhibitor) resulted in reduced myocardial infarct size and decreased polymorphonuclear leukocyte (PMN) accumulation in ischemic tissues. The study concluded that p38 MAPK activation is integral to the inflammatory response during reperfusion injury, suggesting that inhibition can provide cardioprotective effects by modulating PMN adhesion and activation .

Cancer Therapeutics

Regulation of Dickkopf-1 in Prostate Cancer

In prostate cancer research, p38 MAPK-IN-1 has been shown to regulate the Wnt inhibitor Dickkopf-1 (DKK-1), which is implicated in osteolytic bone metastasis. The inhibition of p38 MAPK resulted in decreased DKK-1 expression, thus potentially reversing osteoblastogenesis impairment associated with cancer progression . This highlights the compound's potential as a therapeutic target in managing osteolytic prostate cancers.

Impact on Intercellular Adhesion Molecule-1 Expression

In studies focused on septic shock, inhibition of the p38 MAPK pathway using SB203580 significantly reduced intercellular adhesion molecule-1 (ICAM-1) expression in endothelial cells. This suggests that targeting this pathway can mitigate inflammatory responses by decreasing leukocyte adhesion during septic conditions .

Neuroprotective Effects

Alzheimer’s Disease Treatment

Recent advancements have introduced targeted protein degradation (TPD) strategies using compounds like PRZ-18002 to selectively degrade phosphorylated p38 MAPK. This approach aims to alleviate the pathological effects associated with Alzheimer’s disease by reducing the levels of active p38 MAPK, which has been linked to neurodegeneration . The selective degradation mechanism offers a promising therapeutic avenue that could surpass traditional inhibitors.

Synaptic Function and Dysfunction

The involvement of p38 MAPK in synaptic plasticity indicates its critical role in neurodegenerative diseases. Studies suggest that small molecule inhibitors can effectively block proinflammatory cytokine production linked to neurodegeneration, positioning p38 MAPK as a valuable target for neurotherapeutic interventions .

Inflammatory Disorders

Anti-inflammatory Properties

The anti-inflammatory effects of p38 MAPK-IN-1 have been well-documented. Inhibition of this pathway has been shown to decrease the production of proinflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. These findings support the use of p38 MAPK inhibitors as potential treatments for various inflammatory diseases, including rheumatoid arthritis and other chronic inflammatory conditions .

Summary Table of Applications

Wirkmechanismus

p38 MAPK-IN-1 exerts its effects by selectively binding to the active site of p38 MAPK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation and activation of downstream targets, ultimately disrupting the signaling cascade. The molecular targets of p38 MAPK-IN-1 include various transcription factors, enzymes, and other proteins involved in inflammation, cell cycle regulation, and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar p38 MAPK Inhibitors

Biochemical and Pharmacological Properties

The table below compares p38 MAPK-IN-1 with other inhibitors based on IC50/Kd values, selectivity, and pharmacokinetics:

Functional and Therapeutic Differences

Selectivity and Isoform Targeting

- p38 MAPK-IN-1 : Broadly inhibits p38 MAPK without isoform specificity, making it suitable for conditions where multiple p38 pathways (e.g., α, β) contribute to pathology .

- Skepinone-L and BIRB796: Preferentially target p38α, advantageous in diseases like cancer where p38α drives proliferation .

Therapeutic Efficacy

- Inflammation :

- Cancer :

- Cardiovascular Protection :

Pharmacokinetic Advantages

Key Research Findings and Clinical Implications

p38 MAPK-IN-1 in Preclinical Studies

- Neuroinflammation: Reversed PD-1-induced M2 microglia polarization, increasing pro-inflammatory markers (iNOS, TNF-α) and BBB permeability .

- Synergistic Effects: Combined with iguratimod, it reduced RA severity in rats by lowering IL-6 and TNF-α more effectively than monotherapy .

Competitive Landscape of p38 Inhibitors

Biologische Aktivität

p38 MAPK-IN-1 is a compound that specifically inhibits the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a significant role in various biological processes, including inflammation, cell differentiation, and apoptosis. This article explores the biological activity of p38 MAPK-IN-1 through various studies, highlighting its mechanisms, effects on different cell types, and potential therapeutic applications.

The p38 MAPK pathway is activated by various stress stimuli and is crucial for cellular responses to inflammation and stress. Inhibition of this pathway using p38 MAPK-IN-1 can lead to significant changes in cellular behavior:

- Cytokine Production : Studies have shown that p38 MAPK inhibition reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α in response to stimuli like lipopolysaccharide (LPS) . This reduction is primarily due to decreased transcriptional activation of these cytokines.

- Cell Survival and Apoptosis : p38 MAPK-IN-1 has been linked to enhanced survival of certain cell types under stress conditions. For instance, it has been shown to protect lymphoid cells from apoptosis induced by glucocorticoids .

1. Cardiac Cells

Research indicates that p38 MAPK plays a critical role in myocardial reperfusion injury. Inhibition with compounds like SB 239063 (a structural analog of p38 MAPK-IN-1) significantly reduces PMN (polymorphonuclear leukocyte) accumulation and subsequent tissue injury during ischemia-reperfusion events .

2. Bone Cells

The role of the p38 MAPK pathway is also crucial in osteoblast differentiation and skeletal development. In vivo studies demonstrated that mice lacking components of the p38 MAPK pathway exhibited reduced bone mass and defects in osteoblast function .

| Study Focus | Findings |

|---|---|

| Skeletogenesis | Mice with deleted p38 genes showed impaired bone formation; suggests potential for osteoporosis therapies targeting this pathway. |

Case Study 1: Inhibition in Inflammatory Response

A study investigated the effects of p38 MAPK-IN-1 on LPS-induced inflammation in human bronchial epithelial cells. The compound significantly decreased the expression of interleukin-8, indicating its potential for treating respiratory inflammatory diseases .

Case Study 2: Cardiac Remodeling

In cardiac fibroblasts subjected to mechanical stress, inhibition of p38 MAPK resulted in enhanced expression of genes associated with fibrosis, highlighting its regulatory role in heart remodeling processes .

Research Findings Summary

The biological activity of p38 MAPK-IN-1 demonstrates its potential as a therapeutic agent across various conditions characterized by excessive inflammation or abnormal cell signaling. Key findings include:

- Reduction in Cytokine Production : Effective inhibition leads to decreased inflammatory responses.

- Protection Against Apoptosis : Enhances cell survival under stress.

- Regulation of Fibrosis : Impacts gene expression related to extracellular matrix components.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.